molecular formula C₁₁H₁₅NO B1144622 Acetamide, N-[2-(1-methylethyl)phenyl]- CAS No. 19246-04-9

Acetamide, N-[2-(1-methylethyl)phenyl]-

Cat. No. B1144622
CAS RN: 19246-04-9
M. Wt: 177.24
InChI Key:
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Description

Acetamide, N-[2-(1-methylethyl)phenyl]-, is an organic compound used for a variety of purposes in the chemical industry. It is a white crystalline solid that is soluble in water and other polar solvents. Acetamide is used as a reagent in synthetic organic chemistry, and it is also used as a starting material for the synthesis of other compounds. Acetamide has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the production of polymers and other materials.

Mechanism of Action

Target of Action

The primary targets of Acetamide, N-[2-(1-methylethyl)phenyl]- are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acetamide, N-[2-(1-methylethyl)phenyl]- . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

properties

IUPAC Name

N-(2-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQJQDKJOVFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876501
Record name ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19246-04-9
Record name ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The study highlights the cytotoxic activity of certain isatin derivatives. How does the position of substituents on the phenyl ring influence this activity?

A1: The research by [] demonstrates that the position of substituents on the N-phenyl ring significantly impacts the cytotoxic activity of these isatin derivatives. Specifically, they found that ortho substitutions on the phenyl ring resulted in greater cytotoxic activity compared to meta or para substitutions. This suggests that the spatial orientation of the substituent plays a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their efficacy. []

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